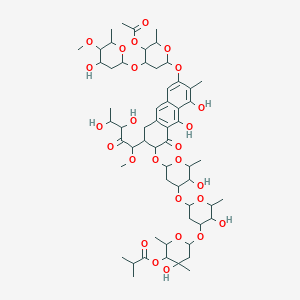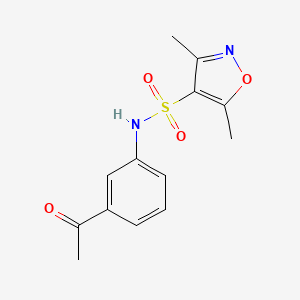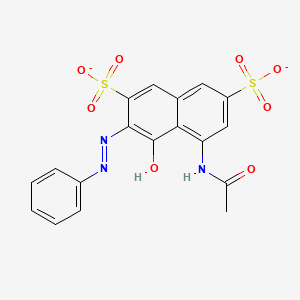
癸基(二甲基)膦氧化物
描述
癸基(二甲基)膦氧化物是一种有机磷化合物,化学式为C₁₂H₂₇OP。 该化合物通常用作各种科学应用中的非离子型洗涤剂 .
科学研究应用
癸基(二甲基)膦氧化物在科学研究中具有广泛的应用,包括:
生物学: 由于其能够溶解脂质双层,因此用于膜蛋白的研究.
医学: 正在研究其在药物递送系统中的潜在用途.
工业: 用于清洁剂和表面活性剂的配制.
作用机理
癸基(二甲基)膦氧化物的作用机理涉及其与脂质双层和蛋白质的相互作用。它是一种洗涤剂,会破坏脂质双层并溶解膜蛋白。 这种特性使其在膜结合酶和受体研究中非常有用 . 分子靶标包括各种膜蛋白和酶,所涉及的途径与这些蛋白质的溶解和稳定有关。
作用机制
Target of Action
Decyl(Dimethyl)phosphine Oxide primarily targets the Amine oxidase [flavin-containing] A in humans . This enzyme is responsible for the oxidation of aromatic neurotransmitters .
Mode of Action
It is known to interact with its target enzyme, possibly leading to changes in the enzyme’s activity
Biochemical Pathways
Given its target, it may influence pathways involving aromatic neurotransmitters
Result of Action
Given its target, it may influence the function of neurons that utilize aromatic neurotransmitters . More research is needed to fully understand these effects.
生化分析
Biochemical Properties
Decyl(Dimethyl)phosphine Oxide plays a significant role in biochemical reactions, particularly as a detergent in the purification and crystallization of membrane proteins. It interacts with enzymes such as monoamine oxidase A (MAO A) and monoamine oxidase B (MAO B), which are involved in the oxidative deamination of neurotransmitters . The interaction of Decyl(Dimethyl)phosphine Oxide with these enzymes helps stabilize their structure during crystallization, allowing for detailed structural studies . The compound’s hydrophobic tail interacts with the lipid bilayer, while the hydrophilic head interacts with the protein, facilitating the solubilization of membrane proteins.
Cellular Effects
Decyl(Dimethyl)phosphine Oxide affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of monoamine oxidases, which play a crucial role in the metabolism of neurotransmitters . By stabilizing these enzymes, Decyl(Dimethyl)phosphine Oxide can impact neurotransmitter levels and, consequently, affect cell signaling pathways and gene expression. Additionally, its surfactant properties can disrupt cellular membranes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Decyl(Dimethyl)phosphine Oxide involves its interaction with membrane proteins and enzymes. It binds to the hydrophobic regions of these proteins, stabilizing their structure and facilitating their solubilization . In the case of monoamine oxidases, Decyl(Dimethyl)phosphine Oxide interacts with the transmembrane helix, helping to maintain the enzyme’s active conformation . This interaction is non-covalent and involves hydrophobic and van der Waals forces. The compound’s ability to stabilize membrane proteins makes it a valuable tool in structural biology studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Decyl(Dimethyl)phosphine Oxide can change over time. The compound is relatively stable, but its effectiveness as a detergent may decrease with prolonged storage or exposure to extreme conditions . Studies have shown that Decyl(Dimethyl)phosphine Oxide can maintain the stability of membrane proteins for extended periods, allowing for long-term structural studies . Its surfactant properties may degrade over time, potentially affecting its ability to solubilize proteins.
Dosage Effects in Animal Models
The effects of Decyl(Dimethyl)phosphine Oxide vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects, including disruption of cellular membranes and inhibition of enzyme activity . Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced . It is essential to carefully control the dosage when using Decyl(Dimethyl)phosphine Oxide in experimental settings to avoid potential toxicity.
Metabolic Pathways
Decyl(Dimethyl)phosphine Oxide is involved in various metabolic pathways, particularly those related to the metabolism of neurotransmitters. It interacts with enzymes such as monoamine oxidases, which catalyze the oxidative deamination of biogenic and xenobiotic amines . This interaction plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . The compound’s involvement in these metabolic pathways highlights its importance in biochemical research.
Transport and Distribution
Within cells and tissues, Decyl(Dimethyl)phosphine Oxide is transported and distributed through interactions with transporters and binding proteins . Its hydrophobic nature allows it to integrate into lipid bilayers, facilitating its transport across cellular membranes . The compound can accumulate in specific cellular compartments, depending on its interactions with membrane proteins and other biomolecules . Understanding the transport and distribution of Decyl(Dimethyl)phosphine Oxide is essential for optimizing its use in biochemical applications.
Subcellular Localization
Decyl(Dimethyl)phosphine Oxide is primarily localized in the membrane compartments of cells, particularly in the outer mitochondrial membrane . Its interaction with membrane proteins, such as monoamine oxidases, directs it to specific subcellular locations . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its function as a detergent and stabilizer of membrane proteins.
准备方法
癸基(二甲基)膦氧化物的合成通常涉及癸基溴与二甲基膦氧化物的反应。该反应在无水条件下进行,并在氢化钠等碱的存在下进行。反应过程如下:
[ \text{C}{10}\text{H}{21}\text{Br} + \text{(CH}3\text{)}2\text{P(O)H} \rightarrow \text{C}{10}\text{H}{21}\text{P(O)(CH}3\text{)}_2 + \text{HBr} ]
化学反应分析
癸基(二甲基)膦氧化物会发生各种化学反应,包括:
氧化: 它可以被氧化形成膦氧化物。
还原: 它可以被还原形成膦。
取代: 它可以发生亲核取代反应,其中膦氧化物基团被其他亲核试剂取代。
这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,氢化铝锂等还原剂用于还原,以及甲醇钠等亲核试剂用于取代 . 这些反应形成的主要产物取决于所使用的具体试剂和条件。
相似化合物的比较
属性
IUPAC Name |
1-dimethylphosphoryldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27OP/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVLCKASFMVUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCP(=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176309 | |
| Record name | Phosphine oxide, decyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-95-6 | |
| Record name | Dimethyldecyl phosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyl(dimethyl)phosphine oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07641 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphine oxide, decyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(dimethylphosphoryl)decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLDECYL PHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ0G8CN4H9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-1-adamantanecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester](/img/structure/B1226593.png)



![N-(4-chlorophenyl)-5-methyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1226600.png)
![Ethyl 3-(2-chlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]propanoate](/img/structure/B1226601.png)
![3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1226604.png)
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B1226606.png)


![1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B1226613.png)
![(+-)-5-[3-(tert-butylammonio)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one(1+)](/img/structure/B1226615.png)

![9-{[4-(DIMETHYLAMINO)-3-HYDROXY-6-METHYLOXAN-2-YL]OXY}-3-ETHYL-2,10-DIHYDROXY-7-[(5-HYDROXY-4-METHOXY-4,6-DIMETHYLOXAN-2-YL)OXY]-15-[(2-METHOXYETHOXY)METHYL]-2,6,8,10,12,17-HEXAMETHYL-4,16-DIOXA-14-AZABICYCLO[11.3.1]HEPTADECAN-5-ONE](/img/structure/B1226617.png)
